molecular formula C38H54ClN3O10S B12409897 DM51 impurity 1-d9

DM51 impurity 1-d9

Cat. No.: B12409897
M. Wt: 789.4 g/mol
InChI Key: VNWBDUCJQWNNMQ-WDQDGGDXSA-N
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Description

DM51 impurity 1-d9 is a deuterium-labeled derivative of DM51 impurity 1. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can significantly alter its pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research, particularly in the study of drug metabolism and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DM51 impurity 1-d9 involves the incorporation of deuterium into DM51 impurity 1. This process typically requires the use of deuterated reagents and solvents under specific reaction conditions to ensure the successful substitution of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is optimized to achieve high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

DM51 impurity 1-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

DM51 impurity 1-d9 has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in the study of chemical reactions and mechanisms.

    Biology: The compound is employed in metabolic studies to understand the behavior of deuterium-labeled compounds in biological systems.

    Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is utilized in the development of new drugs and the optimization of existing ones

Mechanism of Action

The mechanism of action of DM51 impurity 1-d9 involves its incorporation into drug molecules, where it acts as a stable isotope tracer. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of the drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific drug and its intended use .

Comparison with Similar Compounds

DM51 impurity 1-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound stands out due to its specific use in pharmacokinetic and metabolic studies, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C38H54ClN3O10S

Molecular Weight

789.4 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[(3,3,4,4,5,5-hexadeuterio-6-sulfanylhexanoyl)-(trideuteriomethyl)amino]propanoate

InChI

InChI=1S/C38H54ClN3O10S/c1-22-13-12-14-29(49-8)38(47)21-28(50-36(46)40-38)23(2)34-37(4,52-34)30(51-35(45)24(3)41(5)31(43)15-10-9-11-16-53)20-32(44)42(6)26-18-25(17-22)19-27(48-7)33(26)39/h12-14,18-19,23-24,28-30,34,47,53H,9-11,15-17,20-21H2,1-8H3,(H,40,46)/b14-12+,22-13+/t23-,24-,28+,29-,30+,34+,37+,38+/m1/s1/i5D3,9D2,10D2,11D2

InChI Key

VNWBDUCJQWNNMQ-WDQDGGDXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@H](C)C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)C(=O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])CS

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCS)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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